111366-38-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

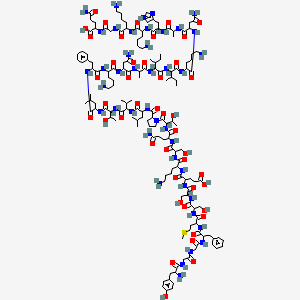

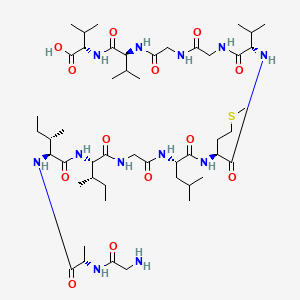

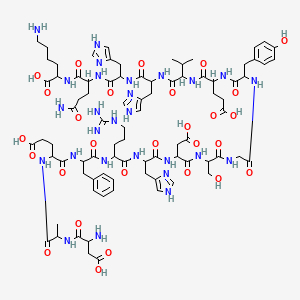

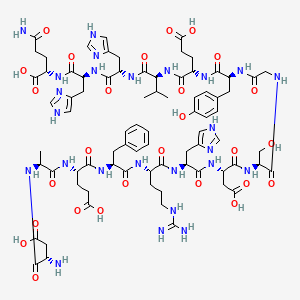

The compound with CAS number 111366-38-2 is known as Peptide Histidine Valine 42 . It is a fragment of the prepro-vasoactive intestinal polypeptide (VIP) and corresponds to residues 81-122 . This peptide has been found to reduce both the force and frequency of spontaneous contractions in isolated rat uterus .

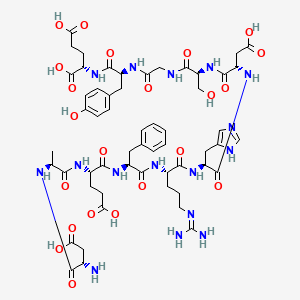

Molecular Structure Analysis

The molecular formula of Peptide Histidine Valine 42 is C202H325N53O64S . The molecular weight is 4552.13 . The IUPAC name for this compound is quite complex due to the large number of amino acids involved .Scientific Research Applications

1. Scientific Software Frameworks and Grid Computing

Scientific research applications often involve complex software development in traditional programming languages. Modern scientific frameworks are emerging to improve this process, particularly for grid-enabling existing applications and developing new ones. These frameworks aid in programming productivity and the extrapolation of existing trends in scientific research (Appelbe et al., 2007).

2. Data-Intensive Analysis in Science

Data-intensive science requires software applications that meet specific requirements such as interoperability, integration, and efficient data handling. Various technologies, including workflows and portals, are essential for supporting these requirements in scientific research (Yao et al., 2014).

3. Data Sharing Practices Among Scientists

Data sharing is a critical part of the scientific method, enabling verification of results and further research. The survey by Tenopir et al. (2011) highlights current data sharing practices and perceptions among scientists, noting challenges in long-term data preservation and the need for better data management support (Tenopir et al., 2011).

4. Unit Testing Framework for Scientific Legacy Code

Large-scale scientific applications often suffer from complexity and poor programming skills among researchers. A unit testing framework (UTF) has been introduced to optimize software design, understand undocumented code, and improve performance through parallelization and in situ data analysis (Yao et al., 2017).

5. Reproducible Research: Licensing and Copyright

The growing number of scientists releasing their research publicly has highlighted a gap in the current licensing and copyright structure. The reproducible research standard (RRS) proposed by Stodden (2009) addresses these issues, ensuring attribution and facilitating the sharing of scientific works (Stodden, 2009).

6. Crowdsourcing in Scientific Research

Crowdsourcing can accelerate scientific discoveries by enabling peer review before publication, cross-validating study designs, and enhancing reproducibility. Hackathons are highlighted as effective means to foster collaboration and bridge traditional divides in scientific research (Ghouila et al., 2018).

7. Software Design for Empowering Scientists

The Taverna Workbench and myExperiment social website are examples of tools that empower scientists in digital research. They automate routine activities and enable sharing of scientific methods, adhering to principles of software design and user engagement (Roure & Goble, 2009).

properties

CAS RN |

111366-38-2 |

|---|---|

Product Name |

111366-38-2 |

Molecular Formula |

C₂₀₂H₃₂₅N₅₃O₆₄S |

Molecular Weight |

4552.13 |

sequence |

One Letter Code: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.